2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is C8H8Cl2N2O3S. The molecular weight is 283.13 g/mol.Physical And Chemical Properties Analysis
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Cytotoxic Activity
Some novel sulfonamide derivatives, including 2-chloro-N-(4-sulfamoylphenyl)acetamides, have been studied for their cytotoxic activity against cancer cell lines. These compounds demonstrated significant potential in in vitro settings against breast and colon cancer cell lines, with some compounds outperforming standard drugs like 5-fluorouracil in efficacy (Ghorab et al., 2015).
Structural and Conformational Studies
The conformations of certain acetamides, including 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides, have been analyzed using dipole moment methods and quantum chemical calculations. This research provides insights into the molecular structure and preferred conformations of these compounds, which is vital for understanding their chemical properties and potential applications (Ishmaeva et al., 2015).
Building Block in Heterocyclic Synthesis
2-cyano-N-(4-sulfamoylphenyl) acetamide, a related compound, has been extensively used as a synthon in the synthesis of polyfunctionalized heterocyclic compounds. This highlights its utility in organic synthesis, particularly for creating complex molecular structures with potential applications in various fields (Gouda, 2014).
Herbicide Metabolism
Studies on chloroacetamide herbicides and their metabolites, including 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide, have provided insights into their metabolism in human and rat liver microsomes. Understanding the metabolic pathways of these herbicides is crucial for assessing their environmental impact and potential health risks (Coleman et al., 2000).
Antimicrobial Activity
A study on bis-heterocyclic sulfamoyl acetamides, which include chloro-substituted compounds, demonstrated potential antimicrobial activity. These findings are significant for the development of new antimicrobial agents, particularly against resistant strains of bacteria and fungi (Divya et al., 2015).
Safety And Hazards
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O3S/c9-4-8(13)12-7-3-5(16(11,14)15)1-2-6(7)10/h1-3H,4H2,(H,12,13)(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODGSEJVGHBAOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)NC(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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